[1,2,4]Triazolo[1,5-b]pyridazin-6-amine
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Overview
Description
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system comprising a triazole and a pyridazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine typically involves multistep reaction sequences. One common method involves the oxidative cycloaddition of 3-aminopyridazines and nitriles, catalyzed by copper and zinc. This process includes a tandem C–N addition followed by an intramolecular oxidative N–N bond formation . Another method involves the treatment of 3-aminopyridazine derivatives with N,N-dimethylaminoformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride, followed by cyclization with polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the use of microwave-mediated, catalyst-free synthesis has been explored. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and potassium iodide.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Common Reagents and Conditions
Oxidation: Iodine (I2) and potassium iodide (KI) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Acylating agents like formic acid, acetic anhydride, and benzoyl chloride are frequently used.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-b]pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound also features a triazole ring fused with another heterocycle and exhibits similar pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another fused heterocyclic compound with applications in medicinal chemistry.
Uniqueness
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine is unique due to its specific ring fusion and the presence of an amino group, which enhances its reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for drug design and development.
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H,(H2,6,9) |
InChI Key |
XBNPBPFXFACHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NN2N=C1N |
Origin of Product |
United States |
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